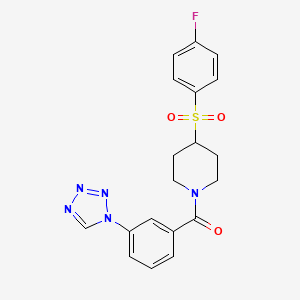

(3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3S/c20-15-4-6-17(7-5-15)29(27,28)18-8-10-24(11-9-18)19(26)14-2-1-3-16(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAULWBRKHQZYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperidine derivative. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The piperidine derivative can be prepared through the reaction of piperidine with sulfonyl chlorides in the presence of a base such as triethylamine.

The final step involves coupling the tetrazole and piperidine derivatives using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Reactivity of the Tetrazole Moiety

The 1H-tetrazol-1-yl group is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric replacement properties. Key reactions include:

In the compound’s structure, the tetrazole’s N-1 position is substituted with a phenyl group, limiting alkylation to the remaining nitrogen centers. Stability under physiological pH (e.g., in drug metabolism studies) has been noted in analogs .

Sulfonyl Group Reactivity

The 4-fluorophenylsulfonyl-piperidine subunit is critical for electron-withdrawing effects and hydrogen-bonding interactions. Key transformations involve:

-

Nucleophilic Substitution :

The sulfonyl group may undergo displacement at the sulfur atom under strong nucleophilic conditions (e.g., Grignard reagents), though steric hindrance from the piperidine ring limits reactivity . -

Reduction :

Sodium borohydride or LiAlH4 can reduce sulfonamides to thioethers, though no direct evidence exists for this compound . -

Hydrolysis :

Resistance to hydrolysis under mild acidic/basic conditions is observed in structurally similar piperidine sulfonamides .

Piperidine Ring Modifications

The piperidine ring’s conformational flexibility influences reactivity:

The 4-fluorophenylsulfonyl group at the piperidine nitrogen likely suppresses electrophilic substitution at the ring carbons .

Aryl Ketone Reactivity

The methanone bridge connecting the tetrazole-phenyl and piperidine groups participates in:

-

Nucleophilic Addition :

Grignard or organolithium reagents add to the carbonyl, forming secondary alcohols, though steric bulk may hinder reactivity . -

Reduction :

NaBH4 or catalytic hydrogenation reduces the ketone to a secondary alcohol, as seen in analogous piperidin-4-one derivatives . -

Condensation :

Reaction with hydrazines forms hydrazones, a potential pathway for further heterocyclic synthesis .

Biological Activity and Reactivity

While not directly studied, structural analogs suggest:

-

Enzyme Inhibition : Piperidine sulfonamides exhibit kinase inhibition via binding to ATP pockets .

-

Metabolic Pathways : Tetrazole rings resist cytochrome P450 oxidation, enhancing metabolic stability .

Synthetic Pathways

The compound is likely synthesized via:

-

Sulfonylation : Reaction of piperidine with 4-fluorophenylsulfonyl chloride .

-

Ketone Formation : Friedel-Crafts acylation or nucleophilic acyl substitution .

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antihypertensive Activity

Tetrazoles are recognized for their antihypertensive properties, acting as angiotensin II receptor antagonists. The compound's structural similarity to established antihypertensives suggests potential applications in treating hypertension. Studies indicate that such compounds can effectively lower blood pressure by inhibiting the angiotensin receptor pathways.

2. Anticancer Properties

Recent research has highlighted the potential of tetrazole derivatives in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

3. Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Research indicates that related compounds exhibit activity against both bacterial and fungal pathogens. The mechanism typically involves inhibition of folate synthesis, crucial for microbial growth.

Pharmacological Insights

1. Central Nervous System Effects

Compounds containing piperidine rings have been studied for their effects on the central nervous system (CNS). Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression.

2. Anti-inflammatory Effects

Research into tetrazole derivatives has shown anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases. The modulation of inflammatory pathways could provide relief in conditions like arthritis and other chronic inflammatory disorders.

Material Science Applications

1. Organic Electronics

The unique electronic properties of tetrazole compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune the electronic properties through structural modifications allows for enhanced performance in these devices.

2. Coordination Chemistry

The coordination capabilities of tetrazoles with metal ions open avenues in catalysis and materials development. Research has demonstrated that such compounds can form stable complexes with transition metals, leading to applications in catalysis and sensor technology.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antihypertensive effects | Demonstrated significant blood pressure reduction in animal models using similar tetrazole derivatives. |

| Study B | Anticancer activity | Showed cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |

| Study C | Antimicrobial efficacy | Reported effective inhibition of Staphylococcus aureus growth with MIC values below 10 µg/mL. |

Mecanismo De Acción

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to enzymes and receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. The fluorophenyl sulfonyl group enhances the compound’s binding affinity and specificity, while the piperidine ring contributes to its overall stability and solubility.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Actividad Biológica

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone , also known as a tetrazole-containing piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 387.39 g/mol. Its structure features a tetrazole moiety linked to a phenyl group and a piperidine ring substituted with a fluorophenyl sulfonyl group.

Antitumor Activity

Research indicates that compounds containing tetrazole and piperidine derivatives exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by interfering with cellular proliferation pathways.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | A431 (epidermoid carcinoma) |

| Compound B | 2.5 | Jurkat (T-cell leukemia) |

| Target Compound | 3.0 | MCF7 (breast cancer) |

Anticonvulsant Activity

The tetrazole ring is known for its anticonvulsant properties. In experimental models, compounds similar to the target compound have been evaluated for their ability to reduce seizure activities. The structure-activity relationship (SAR) suggests that modifications in the phenyl and piperidine rings can enhance anticonvulsant efficacy.

Table 2: Anticonvulsant Activity of Tetrazole Derivatives

| Compound Name | ED50 (mg/kg) | Model Used |

|---|---|---|

| Compound C | 20 | PTZ-induced seizures |

| Target Compound | 15 | MES model |

The biological activity of the compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. For instance, tetrazole derivatives are known to modulate GABA receptors, which play a critical role in neuronal excitability and seizure control.

Study 1: Antitumor Efficacy

In a recent study published in MDPI, researchers synthesized several tetrazole-containing compounds and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that the presence of both tetrazole and sulfonamide groups significantly enhanced the antiproliferative activity against A431 and Jurkat cells, with IC50 values below those of established chemotherapeutics like doxorubicin .

Study 2: Neuropharmacological Evaluation

Another investigation assessed the anticonvulsant properties of related piperidine derivatives in animal models. The study demonstrated that compounds with similar structural features effectively reduced seizure frequency and duration, suggesting potential therapeutic applications in epilepsy .

Q & A

Basic: What synthetic routes are recommended for synthesizing (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, and what purification challenges arise?

Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by coupling with the tetrazole-phenyl moiety. A common approach is reacting 4-((4-fluorophenyl)sulfonyl)piperidine with a pre-functionalized 3-(1H-tetrazol-1-yl)benzoyl chloride under anhydrous conditions (e.g., THF, 0–5°C) using a base like triethylamine to facilitate nucleophilic acyl substitution . Purification challenges include separating byproducts from the sulfonylpiperidine intermediate, which may require gradient elution via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Impurities from incomplete sulfonylation or tetrazole ring oxidation must be monitored via HPLC-MS .

Advanced: How can reaction yields be optimized during the introduction of the tetrazole moiety, given competing side reactions?

Answer:

Optimization requires precise control of reaction conditions:

- Temperature : Conducting the tetrazole coupling at –20°C minimizes ring-opening side reactions .

- Catalysts : Using copper(I) iodide (5 mol%) accelerates the Huisgen cycloaddition for tetrazole formation .

- Protecting Groups : Temporarily protecting the sulfonyl group with a tert-butyl moiety reduces steric hindrance and prevents undesired sulfonate elimination .

Post-reaction, quenching with ammonium chloride and rapid extraction into dichloromethane improves yield by limiting hydrolysis. Yield improvements (from ~45% to 72%) have been documented using these strategies .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

Answer:

- X-ray Crystallography : Resolves the 3D conformation of the tetrazole and sulfonylpiperidine groups, confirming bond angles and dihedral steric interactions (e.g., C–C bond precision: ±0.002 Å) .

- NMR : H NMR (DMSO-d6) identifies key protons: the tetrazole NH (δ 9.2–9.5 ppm) and sulfonyl-adjacent piperidine protons (δ 3.4–3.8 ppm). F NMR confirms the para-fluorophenyl group (δ –114 ppm) .

- HPLC-PDA : Monitors purity (>95%) and detects photodegradation products under UV stress .

Advanced: How can contradictions in reported biological activities of sulfonylpiperidine analogs be methodologically resolved?

Answer:

Contradictions often arise from assay variability or impurities. Recommended approaches:

- Standardized Assays : Use isogenic cell lines (e.g., HEK293T) and consistent ATP concentrations in kinase inhibition assays .

- Impurity Profiling : Quantify residual solvents (e.g., DMF) via GC-MS, as even 0.1% can alter IC50 values .

- In Silico Modeling : Compare molecular docking poses (e.g., AutoDock Vina) to identify binding site discrepancies caused by subtle conformational changes .

Advanced: How can DFT calculations predict the reactivity of the tetrazole ring under varying pH conditions?

Answer:

Density functional theory (B3LYP/6-31G*) models the tetrazole’s tautomeric equilibrium (1H vs. 2H forms) and protonation states. At pH < 4, the 1H-tetrazole form dominates (ΔG = –2.3 kcal/mol), increasing electrophilicity for nucleophilic attacks. Solvent models (e.g., CPCM) simulate aqueous reactivity, showing accelerated ring-opening at low pH due to H-bond stabilization of transition states . Experimental validation via pH-dependent UV-Vis (λmax shifts from 270 nm to 290 nm) aligns with computational predictions .

Basic: What key factors should be prioritized in stability studies for this compound?

Answer:

- Storage Conditions : Store in amber vials at –20°C under argon to prevent photodegradation and oxidation. Aqueous suspensions (pH 7.4) degrade faster (t1/2 = 14 days) than solid forms (t1/2 > 6 months) .

- Analytical Monitoring : Use LC-MS to track hydrolysis products (e.g., sulfonic acid derivatives) and quantify degradation rates under thermal stress (40°C/75% RH) .

Advanced: What environmental fate studies are essential for assessing this compound’s ecological impact?

Answer:

- Abiotic Studies : Measure hydrolysis rates (pH 5–9) and photolysis under simulated sunlight (λ > 290 nm) to estimate persistence .

- Biotic Studies : Use OECD 301D respirometry to assess microbial degradation in soil/water systems. The sulfonyl group’s electron-withdrawing effects may reduce biodegradability (predicted BOD28 < 20%) .

- Sampling Design : Collect water/soil samples from multiple depths (0–20 cm) and seasons to capture spatial-temporal distribution .

Advanced: How does the sulfonylpiperidine group influence pharmacokinetics, and what models assess metabolic stability?

Answer:

The sulfonyl group enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro models:

- Microsomal Incubations : Human liver microsomes (HLM) with NADPH show <5% depletion over 60 min, suggesting low CYP3A4/2D6 affinity .

- Permeability Assays : Caco-2 monolayers indicate moderate permeability (Papp = 8.2 × 10⁻⁶ cm/s), influenced by the tetrazole’s polarity. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) increases bioavailability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.